1H,1H-Heptafluorobutyl butyrate
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Overview
Description
1H,1H-Heptafluorobutyl butyrate is a fluorinated ester compound with the molecular formula C8H9F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its unique characteristics.
Preparation Methods
1H,1H-Heptafluorobutyl butyrate can be synthesized through several methods. One common synthetic route involves the esterification of heptafluorobutanol with butyric acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1H,1H-Heptafluorobutyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of heptafluorobutyric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of heptafluorobutanol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1H,1H-Heptafluorobutyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is utilized in the study of fluorinated compounds’ effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1H,1H-Heptafluorobutyl butyrate involves its interaction with molecular targets through its fluorinated ester group. The compound’s high electronegativity due to the fluorine atoms allows it to participate in various chemical reactions, influencing pathways such as signal transduction and enzyme inhibition.
Comparison with Similar Compounds
1H,1H-Heptafluorobutyl butyrate can be compared with other fluorinated esters, such as:
1H,1H-Heptafluorobutyl methacrylate: This compound has similar thermal stability but differs in its reactivity due to the presence of the methacrylate group.
2,2,3,3,4,4,4-Heptafluorobutyl acetate: While also fluorinated, this compound is used primarily in pharmaceutical applications for its anti-adhesive properties.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKDEUYHLTTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895513 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-44-5 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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